molecular formula C13H15N3O5S B5753918 4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide

4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide

Cat. No. B5753918
M. Wt: 325.34 g/mol
InChI Key: OGJYORNKQKPDOS-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide, also known as AG1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) family of tyrosine kinases. It was first synthesized in 1994 by scientists at Pfizer, and has since been extensively studied for its potential applications in cancer research.

Mechanism of Action

4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide works by binding to the ATP-binding site of the EGFR kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This ultimately leads to the inhibition of cell proliferation and survival.
Biochemical and physiological effects:
4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to inhibit angiogenesis and to have anti-inflammatory effects. It has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide in lab experiments is its high specificity for EGFR, which allows for more precise targeting of this pathway. However, one limitation is that it can be difficult to achieve sufficient inhibition of EGFR activity without causing toxicity to the cells.

Future Directions

There are many potential future directions for research on 4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide. One area of interest is in the development of more potent and selective EGFR inhibitors based on the structure of 4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide. Another area of interest is in the use of 4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide as a tool to study the role of EGFR in various disease states, such as cancer and neurodegenerative diseases. Finally, there is also potential for the use of 4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide as a therapeutic agent in the treatment of these diseases.

Synthesis Methods

The synthesis of 4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide involves a multi-step process starting from 3-nitroaniline. The first step involves the conversion of 3-nitroaniline to 3-nitroacetanilide, which is then reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with morpholine and methoxybenzamide to yield 4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide.

Scientific Research Applications

4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide has been extensively studied for its potential applications in cancer research, as EGFR is known to be overexpressed in many types of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been used as a tool to study the role of EGFR in cancer progression.

properties

IUPAC Name

4-methoxy-N-(morpholine-4-carbothioyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5S/c1-20-11-3-2-9(8-10(11)16(18)19)12(17)14-13(22)15-4-6-21-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJYORNKQKPDOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)N2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825339
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-methoxy-N-(morpholin-4-ylcarbonothioyl)-3-nitrobenzamide

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